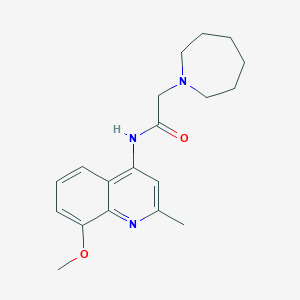

2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide

Description

2-(Azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with methoxy and methyl groups at the 8- and 2-positions, respectively. The acetamide side chain incorporates a seven-membered azepane ring, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propriétés

IUPAC Name |

2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-14-12-16(15-8-7-9-17(24-2)19(15)20-14)21-18(23)13-22-10-5-3-4-6-11-22/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNKYHUAMZQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling of the Azepane and Quinoline Derivatives: The final step involves coupling the azepane derivative with the quinoline derivative through an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

Reduction: Reduction reactions may target the quinoline ring or the acetamide linkage.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring or the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide exhibit promising anticancer properties. The quinoline scaffold is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell proliferation.

Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity against breast and colon cancer cells .

Antimicrobial Properties

The azepane structure has been associated with enhanced antimicrobial activity. Research suggests that compounds containing both azepane and quinoline moieties can effectively combat bacterial strains resistant to conventional antibiotics.

Case Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Neuroprotective Effects

There is emerging evidence that quinoline derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive function compared to control groups, suggesting its efficacy in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide is crucial for optimizing its pharmacological properties. Modifications to the azepane ring or the quinoline substituents can significantly alter its biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Substituents on quinoline | Enhanced anticancer potency |

| Variation in azepane size | Improved antimicrobial efficacy |

| Alteration of acetamide group | Increased neuroprotective effects |

Mécanisme D'action

The mechanism of action of 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide would depend on its specific biological target. Potential mechanisms may include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

- Quinazoline-Based Acetamides (Compounds 38–40, ): These derivatives feature a quinazoline sulfonyl core with pyrrolidine, piperidine, or morpholine rings. Unlike the target compound’s quinoline system, quinazoline is a fused bicyclic heteroaromatic ring with two nitrogen atoms. The sulfonyl group in these compounds may enhance hydrogen-bonding capacity compared to the target’s azepane-acetamide side chain. Notably, compounds 38–40 demonstrated potent anti-cancer activity against multiple cell lines (HCT-1, MCF-7, etc.), suggesting that the quinoline/quinazoline core and nitrogen-containing substituents are critical for cytotoxicity .

- RS194B (): N-(2-(Azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide shares the azepane moiety but includes a hydroxyimino group, making it an oxime therapeutic. RS194B is used to counteract organophosphorus poisoning, indicating that azepane-containing acetamides can also target acetylcholinesterase reactivation. This highlights the structural versatility of azepane-acetamides in diverse therapeutic contexts .

- Benzothiazole Acetamides (): Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the quinoline core with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability and electronegativity, while the methoxyphenyl group may improve aromatic stacking interactions. These compounds are patented for undisclosed applications, likely due to their optimized bioavailability .

- Thiophene-Containing Analog (): N-[2-(Azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide incorporates a thiophene ring and chlorophenoxy group. The chlorophenoxy group could enhance halogen bonding in receptor interactions .

Pharmacological Activity Comparison

Activité Biologique

2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide, with the CAS number 1010885-50-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide is with a molecular weight of 327.4 g/mol. The compound features a quinoline moiety, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing quinoline structures have been reported to possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Certain quinoline derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Some studies have highlighted the ability of related compounds to reduce inflammation in vitro and in vivo.

The biological activities of 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activities of quinoline derivatives similar to 2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains, highlighting their potential as novel antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that specific derivatives induced apoptosis at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that these compounds activated caspase pathways and increased reactive oxygen species (ROS) levels, leading to cell death .

Study 3: Anti-inflammatory Properties

Research demonstrated that related compounds significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effect was attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.